REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-])=O)=[C:5]([NH:9]C)[CH:6]=[CH:7][CH:8]=1.[C:14](OCC)(=O)C>[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[C:4]=1[NH:11][CH3:14]
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Name
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|
Quantity
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7.4 g
|
Type
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reactant
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Smiles
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COC=1C(=C(C=CC1)NC)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
suction filtered
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Type
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CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C(=CC=C1)N)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |